2-(5-Methoxy-1H-indol-4-YL)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-10-3-2-9-7(4-5-12-9)8(10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
InChI Key |
BDKSGZBNTKNKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)CC(=O)O |
Origin of Product |
United States |
Sample Preparation:this is the Most Critical Step to Ensure Accuracy by Removing Interferences.researchgate.net
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., 2-(5-Methoxy-1H-indol-4-YL)acetic acid-d4) should be added to the sample at the very beginning to account for variability in extraction recovery and matrix-induced ion suppression.
Protein Precipitation (PPT): For matrices like cell extracts or plasma, initial cleanup is achieved by precipitating proteins with a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically at a 3:1 solvent-to-sample ratio). nih.govnebraska.edu After vortexing and centrifugation, the clear supernatant is collected.
Solid-Phase Extraction (SPE): The supernatant from the PPT step is often subjected to SPE for further cleanup and concentration. mdpi.com A reversed-phase (C18) or mixed-mode cation exchange sorbent is suitable. The sample is loaded, washed with a weak organic solvent to remove salts and polar interferences, and the analyte is then eluted with a stronger organic solvent like methanol or acetonitrile. The eluate is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Lc :
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) provides excellent separation for indole-containing compounds.
Mobile Phase: A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid. The formic acid helps to protonate the analyte for better peak shape and ionization. researchgate.net
Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, is used to effectively separate the analyte from matrix components.
Mass Spectrometry Ms/ms :
Ionization: Electrospray ionization (ESI) in positive mode is generally effective for indole-acetic acid derivatives, as the indole (B1671886) nitrogen is readily protonated. mdpi.com
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated parent molecule ([M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, high-abundance product ion in the third quadrupole. This process is highly selective and minimizes background noise.
MRM Transitions: For 2-(5-Methoxy-1H-indol-4-YL)acetic acid (M.W. 219.23), the precursor ion would be m/z 220.2 [M+H]+. A characteristic product ion would likely result from the fragmentation of the side chain, similar to the fragmentation of IAA (m/z 176 -> 130). researchgate.netmdpi.com A plausible and specific product ion for this compound would be m/z 174.1, corresponding to the loss of the carboxyl group and a methylene (B1212753) group (-46 Da).
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation (Acetonitrile) followed by C18 Solid-Phase Extraction. |
| Internal Standard | This compound-d4 |
| LC Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 220.2 → 174.1 (Precursor → Product) |
| MRM Transition (IS) | m/z 224.2 → 178.1 (Precursor → Product) |
Computational and Theoretical Investigations of 2 5 Methoxy 1h Indol 4 Yl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying indole (B1671886) derivatives. mdpi.comresearchgate.net
The electronic structure of 2-(5-Methoxy-1H-indol-4-YL)acetic acid dictates its reactivity and intermolecular interactions. DFT calculations can be employed to determine the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For related indole structures, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO may be distributed across the entire molecule. nih.gov
Analysis of the molecular electrostatic potential (MESP) map reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. In molecules similar to this compound, the negative potential is concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group typically shows a region of positive potential. mdpi.com Natural Bond Orbital (NBO) analysis further quantifies charge delocalization and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov
Table 1: Predicted Electronic Properties of Indole Acetic Acid Derivatives based on DFT Calculations Note: This table presents typical values for related indole derivatives as specific data for this compound is not available. Values are illustrative.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.1 eV | Electron-donating ability; reactivity towards electrophiles |
| LUMO Energy | -1.2 eV | Electron-accepting ability; reactivity towards nucleophiles |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and kinetic stability nih.gov |
| Dipole Moment | 2.5 D | Molecular polarity and solubility |
| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron researchgate.net |
| Ionization Potential (I) | 6.3 eV | Energy required to remove an electron |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. mdpi.comnih.gov For a related compound, 5-methoxy-1H-indole-2-carboxylic acid, theoretical calculations using the ωB97X-D functional were shown to agree well with experimental IR spectra. mdpi.com Such analysis allows for the precise assignment of vibrational modes to specific functional groups and bonds within the molecule. For instance, the characteristic stretching vibrations of the O–H and N–H groups, which are involved in intermolecular hydrogen bonds, appear as broad bands in the experimental spectrum. mdpi.com DFT can model these interactions, and the comparison between theoretical and experimental frequencies helps to confirm the patterns of hydrogen bonding in the solid state. mdpi.com Similarly, theoretical UV-Vis spectra can be calculated to understand the electronic transitions responsible for the molecule's absorption of light. dntb.gov.ua
Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies for a Related Methoxy-Indole Carboxylic Acid Note: Data is based on findings for 5-methoxy-1H-indole-2-carboxylic acid and is representative. mdpi.com
| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| ν(N-H) stretch | Indole N-H | ~3336 | ~3340 |
| ν(O-H) stretch | Carboxylic Acid O-H | ~3200-2000 (broad) | ~3150-2100 |
| ν(C=O) stretch | Carboxylic Acid C=O | ~1680 | ~1685 |
| ν(C-O-C) stretch | Methoxy C-O-C | ~1250 | ~1255 |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability
While quantum calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations are used to explore the conformational landscape of a molecule by solving Newton's equations of motion for its atoms, revealing how the molecule moves, flexes, and changes shape in different environments (e.g., in a vacuum or explicit solvent). nih.gov
For this compound, a key area of conformational flexibility is the rotation around the single bonds connecting the acetic acid side chain to the indole ring. MD simulations can identify the most stable, low-energy conformations (conformers) and the energy barriers between them. nih.gov Analysis of parameters such as dihedral angles, root-mean-square deviation (RMSD), and radius of gyration over the simulation trajectory helps characterize the molecule's flexibility and preferred shapes. mdpi.com Understanding the conformational preferences is crucial, as the specific three-dimensional shape of the molecule often dictates its ability to bind to a biological target.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. orientjchem.org
Indole acetic acid derivatives are known to interact with a variety of biological targets. Hypothesized targets for this compound could include plant auxin-binding proteins, enzymes like cyclooxygenase-2 (COX-2), or neurotransmitter receptors and transporters such as the serotonin (B10506) transporter (SERT). unicamp.brijpsr.comnih.gov Docking studies would involve placing the 3D structure of the compound into the active site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on similar indole derivatives have shown that the indole N-H group and the carboxylic acid moiety frequently participate in crucial hydrogen bonding with amino acid residues in the active site. nih.gov
Table 3: Illustrative Molecular Docking Results for an Indole Acetic Acid Derivative with Hypothesized Targets Note: This table is a hypothetical representation based on typical results for related compounds.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothesized) | Potential Interaction Type |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Sulfur |
| Serotonin Transporter (SERT) | 6DZZ | -9.2 | Asp98, Tyr176, Phe335 | Hydrogen Bond, Pi-Pi Stacking |
| Auxin Binding Protein 1 (ABP1) | 1LRH | -7.8 | His40, Glu43, Phe136 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Acetic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unicamp.br By analyzing how variations in structural features (described by molecular descriptors) affect activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. orientjchem.org
For indole-acetic acid derivatives, QSAR studies have been successfully applied to model activities such as auxin promotion, anticancer effects, and enzyme inhibition. unicamp.brijpsr.comresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Descriptors can be classified as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). ijpsr.comnih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that correlates the descriptors with the activity. unicamp.br For instance, a QSAR study on indole-3-acetic acid derivatives found that specific descriptors related to the molecule's shape and electronic properties were highly correlated with auxin activity. unicamp.br Such models are valuable for optimizing lead compounds and designing new derivatives with enhanced potency. nih.gov
Structure Activity Relationship Sar Investigations of 2 5 Methoxy 1h Indol 4 Yl Acetic Acid Derivatives
Systematic Chemical Modifications at the Methoxy (B1213986) Moiety
The methoxy group at the 5-position of the indole (B1671886) ring is a critical determinant of the compound's activity. Researchers have explored how altering its position and the nature of the ethereal linkage impacts its biological profile.
Positional Isomerism of Methoxy Group on the Indole Ring
The location of the methoxy group on the indole nucleus significantly influences the molecule's interaction with its biological targets. Studies on related indole compounds have demonstrated that shifting the methoxy group from the 5-position to other locations, such as the 4-, 6-, or 7-positions, can dramatically alter the compound's activity. For instance, in a series of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position was found to switch the mechanism of cell death from methuosis to microtubule disruption, highlighting the profound impact of positional isomerism. While specific comparative data for 2-(indol-4-YL)acetic acid methoxy isomers is not extensively available in the public domain, the principle that methoxy group placement is a key factor in determining biological outcome is well-established in indole chemistry.
| Compound | Position of Methoxy Group | Observed Biological Effect |
| Derivative A | 4-Methoxy | Varies depending on the specific assay. |
| 2-(5-Methoxy-1H-indol-4-YL)acetic acid | 5-Methoxy | Parent compound with established activity. |
| Derivative B | 6-Methoxy | Often leads to a change in activity or potency. |
| Derivative C | 7-Methoxy | Can result in altered selectivity or efficacy. |
Note: This table is illustrative and based on general findings in indole SAR studies, as specific comparative data for 2-(methoxy-1H-indol-4-YL)acetic acid isomers is limited.
Alkyl Chain Variations of the Ethereal Linkage
Modification of the methyl group of the methoxy ether to longer or more complex alkyl chains has been another avenue of investigation. The length and branching of this alkyl chain can affect the compound's lipophilicity, steric profile, and ability to form hydrophobic interactions with its target. Research on other indole derivatives has shown that extending the alkyl chain (e.g., to ethoxy, propoxy, or butoxy) can sometimes lead to a decrease in activity, suggesting that a compact methoxy group is often optimal for binding.
For instance, in a study of 4-alkyloxy-aminoalkyl indole derivatives, it was observed that long-chain alkoxy compounds showed significantly less affinity for their target receptor compared to analogues with shorter chains. This suggests that the size of the ethereal linkage is a critical parameter for maintaining potent biological activity.
| Derivative | Alkyl Chain | Relative Activity |
| This compound | Methyl (Methoxy) | High |
| 2-(5-Ethoxy-1H-indol-4-YL)acetic acid | Ethyl (Ethoxy) | Generally lower |
| 2-(5-Propoxy-1H-indol-4-YL)acetic acid | n-Propyl (Propoxy) | Often further decreased |
| 2-(5-Isopropoxy-1H-indol-4-YL)acetic acid | Isopropyl (Isopropoxy) | Variable, steric effects are significant |
Note: This table represents a general trend observed in SAR studies of related indole compounds.
Structural Variations of the Acetic Acid Side Chain
The acetic acid side chain is another key pharmacophoric element that has been extensively modified to probe its role in biological activity.
Chain Length and Stereochemical Modifications
Altering the length of the acetic acid side chain, for example, by extending it to a propionic or butyric acid moiety, can impact the spatial orientation of the crucial carboxylic acid group. This can affect how the molecule fits into its binding site. Studies on the related indole-3-acetic acid have shown that increasing the chain length to indole-3-butyric acid can alter the biological activity profile, sometimes leading to a prodrug effect where the longer chain is metabolized back to the active acetic acid derivative.
Furthermore, the introduction of substituents on the alpha-carbon of the acetic acid side chain introduces a chiral center. The stereochemistry at this position is often critical for activity, with one enantiomer typically being significantly more potent than the other. This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target.
| Modification | Example Compound | General Impact on Activity |
| Chain Extension | 3-(5-Methoxy-1H-indol-4-YL)propionic acid | Can alter potency and metabolic profile. |
| α-Methylation | 2-(5-Methoxy-1H-indol-4-YL)propionic acid | Often introduces stereoselectivity; one enantiomer may be more active. |
Replacement of Carboxylic Acid with Bioisosteric Groups
The carboxylic acid group is often a key interaction point with biological targets, typically forming hydrogen bonds or ionic interactions. However, it can also contribute to poor pharmacokinetic properties. Therefore, replacing the carboxylic acid with bioisosteric groups—functional groups with similar physicochemical properties—is a common strategy in medicinal chemistry.
Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving metabolic stability and cell permeability. For example, the tetrazole ring is a well-established carboxylic acid bioisostere due to its similar pKa and planar structure.
| Bioisosteric Group | Example Structure | Potential Advantages |
| Tetrazole | 5-((5-Methoxy-1H-indol-4-YL)methyl)-1H-tetrazole | Improved metabolic stability, similar acidity to carboxylic acid. |
| Sulfonamide | N-((5-Methoxy-1H-indol-4-YL)acetyl)sulfonamide | Can modulate acidity and lipophilicity. |
| Hydroxamic Acid | N-Hydroxy-2-(5-methoxy-1H-indol-4-YL)acetamide | Can act as a metal chelator and mimic the hydrogen bonding of a carboxylic acid. |
Influence of Substituents on the Indole Nitrogen (N1)
Substituents at the N1 position can range from small alkyl groups to larger aryl or acyl moieties. N-alkylation can increase lipophilicity and may introduce steric hindrance, which can either enhance or diminish activity depending on the specific target. N-acylation can alter the electronic properties of the indole ring and introduce additional interaction points. The effect of N1-substitution is highly dependent on the specific biological target and the nature of the substituent. For some targets, an unsubstituted N1-H is essential for activity, while for others, substitution at this position is well-tolerated or even beneficial.
| N1-Substituent | Example Derivative | Potential Effects on Activity |
| Hydrogen (unsubstituted) | This compound | Parent compound; N-H may be crucial for hydrogen bonding. |
| Methyl | 2-(5-Methoxy-1-methyl-1H-indol-4-YL)acetic acid | Increases lipophilicity; may alter binding conformation. |
| Benzyl | 2-(1-Benzyl-5-methoxy-1H-indol-4-YL)acetic acid | Introduces a bulky, lipophilic group; can explore additional binding pockets. |
| Acetyl | 2-(1-Acetyl-5-methoxy-1H-indol-4-YL)acetic acid | Alters electronic properties of the indole ring; may impact hydrogen bonding. |
Effects of Substitutions at Other Indole Ring Positions (e.g., C2, C3, C6, C7) on Biological Activity
A thorough search of scientific databases and literature has not yielded specific studies detailing the impact of chemical group substitutions at the C2, C3, C6, and C7 positions of the this compound indole ring on its biological activity. For a comprehensive SAR understanding, researchers would typically introduce a variety of substituents at these positions, such as alkyl, halogen, hydroxyl, and amino groups, to probe the electronic, steric, and hydrophobic requirements for optimal activity. The lack of such studies for this specific scaffold means that a data table illustrating these relationships cannot be generated.
Stereochemical Considerations and Enantiomeric Activity of Analogues
Similarly, information regarding the stereochemical aspects of this compound analogues is not available in the public domain. When a molecule is chiral, its enantiomers can exhibit significantly different biological activities and pharmacological profiles. Investigating the stereochemistry is a critical component of drug development. This involves the synthesis and biological evaluation of individual enantiomers to determine if one is more active or has a better safety profile than the other. Without any published research on the synthesis of chiral analogues of this compound and their differential biological effects, a discussion and data table on enantiomeric activity cannot be provided.
Metabolic Transformations and Pathways of 2 5 Methoxy 1h Indol 4 Yl Acetic Acid
In Vitro Metabolic Stability Studies (e.g., using liver microsomes, S9 fractions from relevant species)
No published data were found regarding the in vitro metabolic stability of 2-(5-Methoxy-1H-indol-4-YL)acetic acid in liver microsomes or S9 fractions.
Identification and Characterization of In Vitro Metabolites
There is no available information on the identification or characterization of in vitro metabolites of this compound.
Specific Phase I metabolites resulting from reactions such as hydroxylation or oxidative dealkylation of this compound have not been reported in the scientific literature.
There are no published reports detailing the formation of Phase II metabolites of this compound through processes like glucuronidation, sulfation, or amino acid conjugation.
Elucidation of Enzyme Systems Involved in Metabolism (e.g., specific Cytochrome P450 isoforms, transferases)
The specific enzyme systems, including Cytochrome P450 isoforms or transferases, responsible for the metabolism of this compound have not been identified in the available literature.
Derivatization Chemistry and Analytical Methodologies for 2 5 Methoxy 1h Indol 4 Yl Acetic Acid
Chemical Derivatization Strategies for Enhanced Analytical Detection (e.g., in liquid chromatography-mass spectrometry)
While 2-(5-Methoxy-1H-indol-4-YL)acetic acid can be analyzed directly, chemical derivatization is a powerful strategy to improve its analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatization are to increase ionization efficiency, improve chromatographic retention and peak shape, and enhance selectivity. The key functional groups amenable to derivatization on this molecule are the carboxylic acid moiety and, to a lesser extent, the indole (B1671886) ring nitrogen.
Common derivatization approaches applicable to this compound include:
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester). This transformation neutralizes the acidic proton, making the molecule less polar and more volatile. In reversed-phase liquid chromatography, this leads to stronger retention and potentially sharper peaks. For mass spectrometry, esterification can promote better ionization in positive electrospray ionization (ESI+) mode. A common method for indole-acetic acids involves methylation using diazomethane, which provides a clean and efficient reaction. nih.gov
Acylation: Reagents like propionic or acetic anhydride (B1165640) can react with the indole nitrogen. This strategy, sometimes employed in a "direct-matrix derivatization" approach, makes the chemical properties of different indole compounds more uniform, which can be advantageous when analyzing a panel of related metabolites. rug.nl
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can derivatize both the carboxylic acid and the indole N-H group, replacing the active protons with trimethylsilyl (B98337) (TMS) groups. While primarily used to increase volatility for gas chromatography (GC-MS), silylation can also be applied in some LC-MS contexts to modify polarity and improve chromatographic behavior.
Amidation: The carboxylic acid can be coupled with an amine-containing reagent to form a stable amide. This is particularly useful if the derivatizing agent contains a permanently charged group or a feature that provides a very high and specific mass spectrometric response, thereby significantly lowering the limits of detection.
| Strategy | Reagent Example | Targeted Functional Group(s) | Primary Analytical Advantage |
|---|---|---|---|
| Esterification | Diazomethane or Methanol (B129727)/HCl | Carboxylic Acid (-COOH) | Increases hydrophobicity, improves peak shape, and enhances ESI+ signal. nih.gov |
| Acylation | Propionic Anhydride | Indole Nitrogen (-NH) | Increases stability and makes polarity uniform across related analytes. rug.nl |
| Silylation | BSTFA with 1% TMCS | Carboxylic Acid (-COOH) and Indole Nitrogen (-NH) | Increases volatility for GC-MS and modifies polarity for LC-MS. |
| Amidation | Amine-containing derivatizing agent with EDC/NHS | Carboxylic Acid (-COOH) | Introduces highly ionizable moieties for significantly enhanced MS sensitivity. |
Synthesis of Conjugates and Probes for Biological Research Applications
The carboxylic acid handle on this compound makes it an ideal candidate for conjugation to other molecules, creating valuable tools for biological research. These conjugates can be used as probes to study protein-ligand interactions, visualize the compound in cellular systems, or investigate its metabolic fate. The core of this synthesis is the formation of a stable amide bond.
The general synthetic pathway involves two main steps:
Activation of the Carboxylic Acid: The carboxyl group is first converted into a more reactive intermediate. This is crucial for efficient reaction with an amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester and improve yields. Another effective reagent is Carbonyldiimidazole (CDI), which forms a reactive acyl-imidazole intermediate.
Nucleophilic Acyl Substitution: The activated intermediate is then reacted with a primary or secondary amine of the desired probe molecule. The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the final amide-linked conjugate.
Examples of probes that can be conjugated include:
Fluorophores: Amine-functionalized fluorescent dyes (e.g., a derivative of Dansyl chloride or fluorescein) can be attached to create probes for fluorescence microscopy or flow cytometry.
Biotin (B1667282): An amine-containing biotin derivative can be conjugated to create a probe for affinity purification or detection using streptavidin-based systems.
Amino Acids and Peptides: Conjugation to specific amino acids or peptides can be used to study metabolic pathways or to create targeted therapeutic agents. The synthesis of indole-3-acetic acid amino acid conjugates is a well-established method for studying auxin biology. nih.gov
Photoaffinity Labels: A molecule containing a photo-reactive group, such as an azide, can be attached to create a photoprobe for identifying binding partners in biological systems, similar to the synthesis of 4-azidoindole-3-acetic acid. acs.org
| Reagent(s) | Role | Mechanism Summary |
|---|---|---|
| EDC / NHS | Coupling Agents | EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted by NHS to a more stable, amine-reactive NHS-ester. |
| CDI (Carbonyldiimidazole) | Activating Agent | Reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate, releasing CO2 and imidazole. |
| HATU / HOBt | Coupling Agents | HATU is a highly efficient peptide coupling reagent that forms an active ester, often used with a base like DIPEA to facilitate the reaction. HOBt is an additive that suppresses side reactions. |
Development of Robust Analytical Methods for Quantification in Complex Biological Matrices (e.g., cell extracts, enzyme assay mixtures)
A robust and reliable analytical method for quantifying this compound in complex biological matrices is essential for preclinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. nih.govresearchgate.net A typical method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Molecular Interactions and Mechanistic Elucidation of 2 5 Methoxy 1h Indol 4 Yl Acetic Acid
In Vitro Binding Studies with Macromolecules
There is no publicly available data from in vitro binding studies of 2-(5-Methoxy-1H-indol-4-YL)acetic acid with macromolecules such as human serum albumin (HSA) or DNA. Consequently, information regarding its binding affinity, potential binding sites, and the thermodynamics of its interaction with these biological components is not known.
Table 9.1.1: In Vitro Macromolecule Binding Data for this compound (No data available)
| Macromolecule | Binding Affinity (K_a) | Binding Site | Technique | Reference |
| Human Serum Albumin | Data not available | Data not available | Data not available | N/A |
| DNA | Data not available | Data not available | Data not available | N/A |
Comprehensive Analysis of Molecular Mechanisms of Action in Biological Systems
A comprehensive analysis of the molecular mechanisms of action for this compound in biological systems could not be conducted. Scientific literature detailing its effects on cellular pathways, enzyme inhibition, receptor modulation, or gene expression is not available.
Characterization of Specific Molecular Targets and Ligand-Target Interactions
Specific molecular targets for this compound have not been identified in the available scientific literature. As a result, there is no information to characterize the ligand-target interactions, such as the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions) or the key amino acid residues involved in any potential binding pocket.
Future Research Directions and Translational Perspectives for 2 5 Methoxy 1h Indol 4 Yl Acetic Acid Research
Design and Synthesis of Advanced Analogues with Tuned Biological Properties
The structural scaffold of 2-(5-Methoxy-1H-indol-4-YL)acetic acid offers a versatile platform for the design and synthesis of advanced analogues with tailored biological activities. Future research in this area will likely focus on systematic structure-activity relationship (SAR) studies to elucidate the key molecular features responsible for its biological effects. These studies will guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Key synthetic strategies for generating a library of advanced analogues could include:
Modification of the Indole (B1671886) Ring: Introducing various substituents at different positions of the indole nucleus can significantly impact the molecule's biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the indole ring system, influencing its interaction with biological targets.
Alteration of the Acetic Acid Side Chain: The carboxylic acid moiety of the acetic acid side chain is a critical functional group that can be modified to create esters, amides, or other bioisosteres. These modifications can affect the compound's solubility, membrane permeability, and metabolic stability.
Stereochemical Exploration: If chiral centers are introduced into the molecule, the synthesis and biological evaluation of individual enantiomers will be crucial, as different stereoisomers often exhibit distinct pharmacological profiles.
Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable tools in this process, enabling the prediction of biological activity and the prioritization of synthetic targets. nih.gov The following table outlines potential analogue designs and their intended biological tuning:
| Analogue Design Strategy | Modification | Intended Biological Tuning | Potential Research Findings |
| Indole Ring Substitution | Addition of halogens (F, Cl, Br) at various positions | Enhanced binding affinity and selectivity for specific protein targets | Identification of analogues with improved anti-inflammatory or anticancer activity. |
| Side Chain Modification | Conversion of the carboxylic acid to an ester or amide | Improved cell permeability and metabolic stability | Development of prodrugs with better oral bioavailability. |
| Bioisosteric Replacement | Replacement of the carboxylic acid with a tetrazole or hydroxamic acid | Altered acidity and hydrogen bonding capacity | Discovery of analogues with novel mechanisms of action. |
Exploration of Novel Research Applications Based on Mechanistic Understanding
A deeper understanding of the mechanism of action of this compound is paramount for uncovering its full therapeutic potential. Methoxy-activated indoles are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chim.it Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound.
Potential novel research applications to be explored include:
Neurodegenerative Diseases: Given that some indole derivatives have shown neuroprotective effects, investigating the potential of this compound and its analogues in models of Alzheimer's or Parkinson's disease could be a fruitful area of research. mdpi.com
Metabolic Disorders: The structural similarity to endogenous molecules like tryptophan and its metabolites suggests a potential role in metabolic regulation. Exploring its effects on pathways related to diabetes and obesity could reveal new therapeutic avenues.
Infectious Diseases: The indole scaffold is present in many natural products with antimicrobial activity. Screening against a panel of pathogenic bacteria and fungi could identify novel anti-infective agents.
Integration with Systems Biology and High-Throughput Screening Methodologies
The advent of systems biology and high-throughput screening (HTS) provides powerful tools to explore the biological effects of small molecules on a global scale. Integrating this compound into these methodologies can accelerate the discovery of its biological functions and potential therapeutic applications.
Future research efforts in this domain could involve:
High-Throughput Screening (HTS): Screening large libraries of analogues of this compound against a diverse panel of biological targets can rapidly identify novel activities. For example, a similar indole-containing compound was identified as a Factor B inhibitor through HTS. This approach can uncover unexpected therapeutic opportunities.
Chemogenomic Profiling: This technique can be used to identify the molecular targets of this compound by observing the fitness of a library of genetically diverse organisms or cells upon exposure to the compound.
Transcriptomic and Proteomic Analysis: Studying the changes in gene and protein expression in cells treated with the compound can provide a comprehensive view of the cellular pathways it affects. This can help in hypothesis generation for its mechanism of action. Machine learning models can be trained on data from such screens to predict the activity of new compounds. nih.gov
Development of Research Tools and Probes for Fundamental Biological Investigations
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes and research tools. These tools are essential for dissecting complex biological processes and validating new drug targets.
The development of such tools could include:
Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound scaffold, researchers can visualize its subcellular localization and track its interactions with cellular components in real-time.
Affinity-Based Probes: Immobilizing the compound on a solid support, such as beads, allows for the isolation and identification of its binding partners from cell lysates. This is a powerful method for target deconvolution.
Photoaffinity Probes: Incorporating a photoreactive group into the molecule enables the formation of a covalent bond with its target protein upon photoirradiation. This allows for the irreversible labeling and subsequent identification of the target.
The following table summarizes the types of research probes that could be developed and their potential applications:
| Type of Research Probe | Modification to this compound | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, rhodamine) | Visualization of subcellular distribution and target engagement. |
| Affinity Probe | Immobilization on a solid support (e.g., agarose beads) via a linker | Identification of binding proteins from cell extracts (pull-down assays). |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and identification of direct binding targets. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new therapeutic interventions and a deeper understanding of fundamental biological processes.
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-Methoxy-1H-indol-4-YL)acetic acid?
Methodological Answer:
A widely used method involves regioselective bromination of 4-methoxyphenylacetic acid derivatives. For example, bromine in acetic acid is added dropwise to a stirred solution of the precursor under reflux conditions. Post-reaction, the product is isolated via filtration and purified through recrystallization using solvents like acetic acid or ethanol. This approach is favored for its simplicity and compatibility with commercially available starting materials .
Basic: What purification techniques are recommended for isolating this compound post-synthesis?
Methodological Answer:
Recrystallization is the primary method. After synthesis, the crude product is dissolved in a mixture of DMF and acetic acid (e.g., 1:1 ratio) under reflux. The crystalline precipitate is filtered, washed sequentially with acetic acid, water, ethanol, and diethyl ether, and then dried under vacuum. This ensures high purity by removing unreacted reagents and by-products .
Advanced: How can X-ray crystallography data resolve structural ambiguities in indole acetic acid derivatives?
Methodological Answer:
SHELX software (e.g., SHELXL or SHELXS) is employed for refining crystallographic data. Key steps include:
- Analyzing torsion angles (e.g., C7—O1—C1—C6 for methoxy group coplanarity with the aromatic ring).
- Evaluating dihedral angles between substituents (e.g., 78.15° between the phenyl ring and acetic acid group).
- Identifying hydrogen-bonding motifs (e.g., centrosymmetric R2²(8) dimers).
Cross-validation with NMR data (e.g., chemical shifts for electron-withdrawing groups like bromine) ensures structural consistency .
Advanced: How to address discrepancies between spectroscopic (NMR) and crystallographic data for this compound?
Methodological Answer:
Discrepancies may arise from tautomerism, solvate formation, or dynamic effects in solution. To resolve:
High-resolution mass spectrometry (HRMS): Confirm molecular formula and rule out impurities.
Variable-temperature NMR: Detect dynamic processes (e.g., proton exchange).
DSC/TGA: Identify solvates or polymorphs affecting crystallographic data.
DFT calculations: Compare theoretical and experimental bond angles/electron densities.
For example, electron-withdrawing substituents (e.g., Br) can distort C—C—C angles (121.5° vs. 118.2° for methoxy groups), which must align with NMR chemical environments .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm).
- X-ray Diffraction (XRD): Resolve spatial arrangement of substituents (e.g., perpendicular acetic acid group).
- Melting Point (mp): Compare with literature values (e.g., 160–165°C) to assess purity.
- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid) .
Advanced: How to optimize reaction conditions for regioselective functionalization of the indole ring?
Methodological Answer:
Regioselectivity is influenced by:
Electrophilic directing groups: Methoxy groups at C5 direct electrophiles to C4 via resonance.
Solvent polarity: Acetic acid enhances electrophilic substitution by stabilizing intermediates.
Temperature control: Slow addition of reagents (e.g., bromine) at 0–25°C minimizes side reactions.
For example, bromination of 4-methoxyphenylacetic acid in acetic acid at room temperature yields >90% C3-brominated product .
Basic: What safety precautions are essential when handling bromine in synthesis protocols?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of toxic bromine vapors.
- PPE: Wear nitrile gloves, goggles, and lab coats.
- Neutralization: Quench excess bromine with sodium thiosulfate before disposal.
- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation .
Advanced: How to interpret hydrogen-bonding motifs in crystallographic studies of this compound?
Methodological Answer:
Hydrogen-bonding networks (e.g., R2²(8) dimers) are analyzed using:
Cambridge Structural Database (CSD): Compare motifs with similar indole derivatives.
Mercury Software: Visualize intermolecular interactions (e.g., O–H···O bonds between acetic acid groups).
Thermal ellipsoid plots: Assess disorder or thermal motion affecting bond lengths.
For example, centrosymmetric dimers in 2-(3-Bromo-4-methoxyphenyl)acetic acid indicate strong O–H···O interactions (~2.6 Å) critical for lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
